Cas no 856294-07-0 (2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid)

2-{(Benzyloxy)carbonylamino}-2-phenylbutanoic acid is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amine functionality. This compound is particularly valuable in peptide synthesis, where the Cbz group serves as a robust protecting moiety, enabling selective deprotection under mild hydrogenolysis conditions. The phenyl and butanoic acid substituents contribute to its steric and electronic properties, making it useful in the study of stereoselective reactions and as a building block for non-natural amino acids. Its well-defined structure and stability under various synthetic conditions make it a reliable intermediate for pharmaceutical and biochemical research applications.
2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid structure
856294-07-0 structure
Product name:2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid
CAS No:856294-07-0
MF:C18H19NO4
MW:313.347765207291
CID:4717616
PubChem ID:18476615

2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
    • 2-(((Benzyloxy)carbonyl)amino)-2-phenylbutanoic acid
    • 2-([(Benzyloxy)carbonyl]amino)-2-phenylbutanoic acid
    • 2-phenyl-2-[(phenylmethoxy)carbonylamino]butanoic acid
    • IXFSEMHIQVBPOH-UHFFFAOYSA-N
    • SBB072515
    • ST093495
    • T3480
    • benzeneacetic acid, alpha-ethyl-alpha-[[(phenylmethoxy)carbonyl]amino]-
    • 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid
    • Inchi: 1S/C18H19NO4/c1-2-18(16(20)21,15-11-7-4-8-12-15)19-17(22)23-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)(H,20,21)
    • InChI Key: IXFSEMHIQVBPOH-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CC=CC=1)(CC)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 400
  • Topological Polar Surface Area: 75.6

2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-122085-0.05g
2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
856294-07-0
0.05g
$1020.0 2023-05-24
Enamine
EN300-122085-10.0g
2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
856294-07-0
10g
$5221.0 2023-05-24
Enamine
EN300-122085-5000mg
2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
856294-07-0
5000mg
$1572.0 2023-10-02
Enamine
EN300-122085-1000mg
2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
856294-07-0
1000mg
$541.0 2023-10-02
Crysdot LLC
CD12023630-10g
2-(((Benzyloxy)carbonyl)amino)-2-phenylbutanoic acid
856294-07-0 97%
10g
$424 2024-07-24
Enamine
EN300-122085-0.5g
2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
856294-07-0
0.5g
$1165.0 2023-05-24
Enamine
EN300-122085-2.5g
2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
856294-07-0
2.5g
$2379.0 2023-05-24
Enamine
EN300-122085-0.25g
2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
856294-07-0
0.25g
$1117.0 2023-05-24
Enamine
EN300-122085-2500mg
2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
856294-07-0
2500mg
$1063.0 2023-10-02
Enamine
EN300-122085-500mg
2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
856294-07-0
500mg
$520.0 2023-10-02

Additional information on 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid

Introduction to 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid (CAS No. 856294-07-0)

2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid, also known by its CAS number 856294-07-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of phenylalanine, a naturally occurring amino acid, and is characterized by its unique structural features, including a benzyl carbamate group and a phenylbutanoic acid moiety. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for ongoing research.

The chemical structure of 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid can be represented as follows: C16H17NO4. The compound is a white crystalline solid with a molecular weight of 303.31 g/mol. Its solubility in water is limited, but it is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). These properties make it suitable for various experimental conditions in laboratory settings.

In recent years, 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid has been the focus of several studies aimed at elucidating its biological activities and potential therapeutic applications. One of the key areas of interest is its role as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, research has shown that this compound can inhibit the activity of certain proteases, which are crucial for various physiological processes, including protein degradation and signal transduction.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the inhibitory effects of 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid on serine proteases. The results demonstrated that the compound effectively inhibited the activity of these enzymes, suggesting its potential as a lead molecule for the development of novel therapeutic agents targeting protease-related diseases. This finding is particularly significant given the role of serine proteases in various pathological conditions, such as cancer and inflammatory disorders.

Beyond its enzymatic inhibition properties, 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid has also been explored for its potential anti-inflammatory effects. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human immune cells. These findings suggest that 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid may have therapeutic potential in treating inflammatory diseases.

The pharmacokinetic properties of 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid have also been investigated to assess its suitability for clinical applications. Studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing in preclinical models. These characteristics are essential for developing effective drug formulations and optimizing treatment regimens.

In addition to its therapeutic potential, 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid has been used as a building block in the synthesis of more complex molecules with diverse biological activities. For example, researchers have utilized this compound as a starting material to synthesize peptidomimetics with enhanced stability and improved pharmacological properties. These derivatives have shown promise in various preclinical studies, further expanding the scope of applications for this versatile compound.

The safety profile of 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid has also been evaluated through extensive toxicity studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. This favorable safety profile supports its continued development as a potential therapeutic agent.

In conclusion, 2-{(benzyloxy)carbonylamino}-2-phenylbutanoic acid (CAS No. 856294-07-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide deeper insights into its mechanisms of action and broaden its utility in addressing unmet medical needs.

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